molecular formula C15H13N3O2 B250019 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether

3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether

Cat. No.: B250019
M. Wt: 267.28 g/mol
InChI Key: MYRVFCLSBBCXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is part of the benzotriazole family, known for its versatile applications in various fields, including organic synthesis and material science.

Preparation Methods

The synthesis of 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether typically involves the reaction of 1H-benzotriazole with 3-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether undergoes various chemical reactions, including:

Scientific Research Applications

3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety acts as a leaving group, facilitating nucleophilic attacks on the target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether can be compared with other benzotriazole derivatives such as:

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

benzotriazol-1-yl-(3-ethoxyphenyl)methanone

InChI

InChI=1S/C15H13N3O2/c1-2-20-12-7-5-6-11(10-12)15(19)18-14-9-4-3-8-13(14)16-17-18/h3-10H,2H2,1H3

InChI Key

MYRVFCLSBBCXMT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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